

Navigating the Solubility of Fosfomycin Calcium Hydrate: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Fosfomycin calcium hydrate*

Cat. No.: *B1251369*

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This technical guide provides a comprehensive overview of the solubility of **fosfomycin calcium hydrate** in common laboratory solvents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data, presents detailed experimental protocols for solubility determination, and offers visual workflows to aid in experimental design. Understanding the solubility of this potent antibiotic is a critical first step in the development of new formulations and analytical methods.

Core Topic: Solubility Profile of Fosfomycin Calcium Hydrate

Fosfomycin calcium hydrate is a broad-spectrum antibiotic known for its efficacy against a wide range of bacterial pathogens. Its physical properties, particularly its solubility, are fundamental to its handling, formulation, and bioavailability. This guide addresses the often-conflicting information regarding its solubility and provides a clear, data-driven summary.

Data Presentation: Quantitative and Qualitative Solubility

The solubility of **fosfomycin calcium hydrate** is significantly influenced by the solvent, pH, and the specific salt form. Below is a summary of reported solubility data in various laboratory solvents.

Solvent	Type	Reported Solubility	Conditions and Remarks	Citation
Water	Quantitative	50 mg/mL	Requires ultrasonication and pH adjustment to 2 with HCl.	[1][2]
Qualitative	Slightly soluble	As per European and Japanese Pharmacopoeia.		[3][4][5][6]
Qualitative	Soluble	General characterization from a chemical supplier.		[7]
Dimethyl Sulfoxide (DMSO)	Quantitative	< 1 mg/mL	Characterized as insoluble or slightly soluble.	[1][2]
Methanol	Qualitative	Practically insoluble	As per European and Japanese Pharmacopoeia.	[3][4][5][6]
Ethanol (95%)	Qualitative	Practically insoluble	As per Japanese Pharmacopoeia.	[4]
Acetone	Qualitative	Practically insoluble	As per European Pharmacopoeia.	[3][5][6]
Methylene Chloride	Qualitative	Practically insoluble	As per European Pharmacopoeia.	[3][5][6]

Note: The term "practically insoluble" generally corresponds to requiring more than 10,000 parts of solvent for one part of solute. "Slightly soluble" typically means that 1 part of solute dissolves in 30 to 100 parts of solvent.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial. The following are detailed methodologies for two common types of solubility assays: the Equilibrium Solubility Assay (Thermodynamic Solubility) and the Kinetic Solubility Assay.

Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic solubility of a compound at equilibrium and is considered the gold standard. The protocol is adapted from guidelines provided by the World Health Organization for Biopharmaceutics Classification System (BCS) studies.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Objective: To determine the maximum concentration of **fosfomycin calcium hydrate** that can be dissolved in a specific solvent at equilibrium at a controlled temperature.

Materials:

- **Fosfomycin calcium hydrate** (solid powder)
- Selected solvents (e.g., purified water, pH 1.2 HCl buffer, pH 4.5 acetate buffer, pH 6.8 phosphate buffer)
- Glass vials with screw caps
- Orbital shaker or rotator with temperature control (e.g., $37\text{ }^{\circ}\text{C} \pm 1\text{ }^{\circ}\text{C}$ for physiological relevance)
- Calibrated pH meter
- Syringe filters (e.g., $0.45\text{ }\mu\text{m}$ pore size)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, as fosfomycin lacks a strong UV chromophore)
- Analytical balance
- Volumetric flasks and pipettes

Methodology:

- Preparation of Solvent Media: Prepare the desired aqueous buffer solutions (pH 1.2, 4.5, 6.8) as per pharmacopoeial standards. For organic solvents, use analytical grade reagents.
- Sample Preparation: Add an excess amount of solid **fosfomycin calcium hydrate** to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
- Addition of Solvent: Add a known volume of the selected solvent to the vial.
- Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C for general lab conditions or 37 °C for biopharmaceutical studies). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. A preliminary experiment can be run to determine the time required to reach a plateau in concentration.[10]
- Sample Collection and Preparation: After the equilibration period, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any undissolved particles.
- Dilution: Accurately dilute the clear filtrate with the solvent to a concentration that falls within the calibrated range of the analytical method.
- Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC method. An ion-pair HPLC method with ELSD detection is suitable for quantifying fosfomycin.
- Data Analysis: Construct a calibration curve from standards of known concentration. Use the regression equation to calculate the concentration of **fosfomycin calcium hydrate** in the diluted samples. Back-calculate to determine the solubility in the original undiluted filtrate, expressed in mg/mL or g/L.
- Verification: The pH of the aqueous samples should be measured at the end of the experiment to ensure it has not shifted significantly. The presence of remaining solid in the vial should also be visually confirmed.

Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to quickly assess the solubility of a compound from a DMSO stock solution.[\[12\]](#)[\[13\]](#)[\[14\]](#)

Objective: To determine the concentration at which a compound precipitates when an aqueous buffer is added to a DMSO stock solution.

Materials:

- **Fosfomycin calcium hydrate**
- DMSO (analytical grade)
- Aqueous buffer (e.g., Phosphate-Buffered Saline - PBS)
- 96-well microtiter plates (UV-transparent for analysis)
- Automated liquid handler or multichannel pipettes
- Plate reader (UV-Vis spectrophotometer or nephelometer)
- Plate shaker

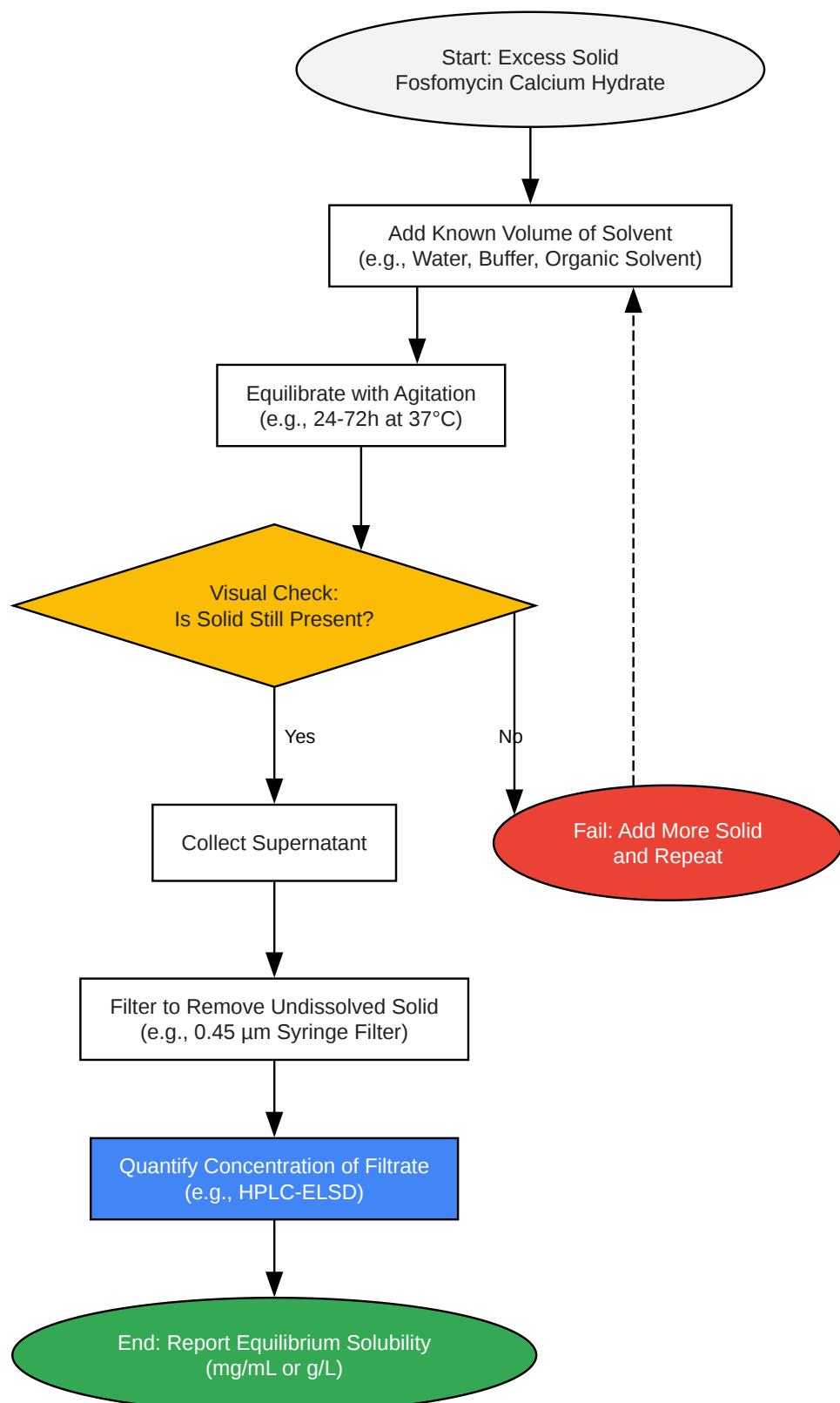
Methodology:

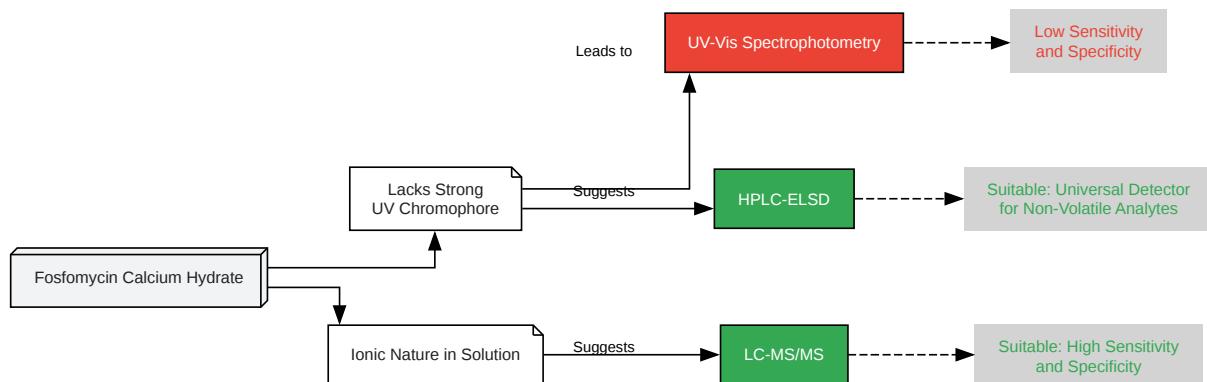
- Stock Solution Preparation: Prepare a high-concentration stock solution of **fosfomycin calcium hydrate** in 100% DMSO (e.g., 100 mM).
- Plate Preparation: Using an automated liquid handler, dispense a small volume (e.g., 2 μ L) of the DMSO stock solution into the wells of a 96-well plate.
- Addition of Aqueous Buffer: Add the aqueous buffer (e.g., 198 μ L of PBS) to each well to achieve the desired final compound concentration. The final DMSO concentration should be kept low (e.g., 1%) to minimize its effect on solubility.
- Incubation and Mixing: Seal the plate and place it on a plate shaker for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature).

- Detection of Precipitation (Choose one method):
 - Nephelometry (Light Scattering): Measure the light scattering in each well using a nephelometer. An increase in light scattering compared to control wells (containing only DMSO and buffer) indicates the formation of a precipitate.
 - Direct UV Assay: After incubation, filter the contents of the wells using a 96-well filter plate. Measure the UV absorbance of the clear filtrate in a new UV-transparent plate. The concentration of the dissolved compound is determined by comparing the absorbance to a standard curve.
- Data Analysis: The kinetic solubility is reported as the highest concentration at which no precipitate is detected.

Mandatory Visualizations

The following diagrams illustrate key workflows in the process of determining the solubility of **fosfomycin calcium hydrate**.





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